molecular formula C16H19N3O2S B2862183 2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448063-27-1

2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2862183
CAS No.: 1448063-27-1
M. Wt: 317.41
InChI Key: GVIKTWHHKDQYJB-UHFFFAOYSA-N
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Description

2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound with the molecular formula C16H19N3O2S and a molecular weight of 317.4 g/mol . It features a thiazole core, a prominent scaffold in medicinal chemistry known for its diverse biological activities . This specific compound contains a 2-acetamidoacetamide side chain, a structural motif that has been explored in the design of biologically active molecules. Research on analogous 2-acetamido-thiazole compounds has indicated potential in various therapeutic areas, with some derivatives demonstrating antiproliferative effects against a range of human cancer cell lines, including colon, melanoma, renal, and breast cancers . Furthermore, chemometric studies on related propanamide and acetamide derivatives have highlighted their relevance in the optimization of anticonvulsant agents, suggesting a broader potential for central nervous system activity . The presence of the o-tolyl (2-methylphenyl) substituent on the thiazole ring contributes to the compound's lipophilicity and steric profile, which can significantly influence its interaction with biological targets. As a research chemical, this compound serves as a valuable intermediate or building block for the synthesis of more complex molecules and for investigations into structure-activity relationships (SAR), particularly in the development of new thiazole-based therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-6-4-5-7-13(10)16-19-11(2)14(22-16)8-18-15(21)9-17-12(3)20/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKTWHHKDQYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

Chemical Structure C15H18N2O2S\text{Chemical Structure }\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Key Properties

  • Molecular Weight : 298.38 g/mol
  • CAS Number : 1705949-91-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Recent studies have shown that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. A study on thiosemicarbazone derivatives indicated that they promote apoptosis in cancer cells through mitochondrial pathways. Similarly, this compound may induce cell death in cancer cell lines by enhancing oxidative stress and disrupting mitochondrial function.

Case Study:
A recent investigation utilized flow cytometry to assess the effects of thiazole derivatives on K562 leukemia cells. The results indicated that certain thiazole compounds exhibited a dose-dependent increase in apoptosis markers.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. In vitro assays demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : By promoting mitochondrial dysfunction, the compound can trigger apoptosis in malignant cells.
  • Modulation of Immune Response : The compound may alter the immune response by regulating cytokine production.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The o-tolyl group in the query compound introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in NRMA-6) that enhance metabolic stability and target affinity .
  • Bioactivity : Pyridinyl-substituted thiazoles () show statistically significant receptor modulation, suggesting the query compound’s pyridinyl-free structure may prioritize solubility over target specificity.

Thiazolidinone Hybrids ()

Thiazolidinone derivatives share a 4-oxo-2-thioxo-thiazolidin-5-ylidene core, differing in substituents at N3 and C5:

Compound ID Substituents Yield (%) Melting Point (°C)
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187
12 5-Nitro-2-furyl, 4-fluorophenyl 53 155–156
13 5-Nitro-2-furyl, 4-chlorophenyl 58 159–160

Comparison :

  • The query compound lacks the thiazolidinone ring, which in compounds 9–13 enables conjugation with aromatic systems (e.g., nitro-furyl) for enhanced π-π stacking and antimicrobial activity.
  • Higher yields (e.g., 90% for compound 9) suggest more efficient synthesis protocols for thiazolidinones compared to the query compound’s multi-step amidation .

Amide-Functionalized Thiazoles ()

Compound Name / ID (Evidence Source) Key Features
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (26) () Carboxylic acid terminus improves solubility; used as a precursor for CNS-targeting prodrugs.
N-[4-Acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide () Fluorophenyl substitution enhances metabolic resistance; acetyl group reduces polarity.
tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate () Cyanoacetyl group introduces electrophilic reactivity for further functionalization.

Key Differences :

  • The query compound’s dual acetamide groups may reduce its reactivity compared to cyanoacetyl or carboxylic acid derivatives, favoring stability over synthetic versatility .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing 2,4-disubstituted thiazoles. For the target compound, the protocol involves:

  • α-Bromo ketone precursor : 2-(o-Tolyl)-4-methyl-3-bromoacetylacetone, synthesized via Friedel-Crafts acylation of o-xylene followed by bromination.
  • Thiourea derivative : Reacted with the α-bromo ketone under acidic conditions to form the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid.
  • Temperature: 70–100°C.
  • Time: 3–8 hours.
  • Yield: 65–78%.

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromo ketone.
  • Cyclization with elimination of HBr to form the thiazole ring.
  • Aromatization via dehydration.

Alternative Suzuki-Miyaura Coupling

For enhanced regiocontrol, the Suzuki-Miyaura cross-coupling offers an alternative route:

  • Boronic acid : 4-Methyl-2-(o-tolyl)thiazole-5-boronic acid.
  • Halide partner : 5-Bromo-4-methylthiazole.

Conditions :

  • Catalyst: Pd(PPh3)4.
  • Base: Na2CO3.
  • Solvent: DME/H2O.
  • Yield: 55–60%.

Functionalization at the 5-Position

Chloromethylation

Introducing a chloromethyl group at the thiazole’s 5-position enables subsequent amination:

  • Reagent : Paraformaldehyde and HCl gas in dioxane.
  • Conditions : 50°C, 12 hours.
  • Yield : 70–75%.

Amination

The chloromethyl intermediate undergoes nucleophilic substitution with ammonia:

  • Conditions : NH3 (aq.), EtOH, 80°C, 6 hours.
  • Yield : 85–90%.

Acetylation of the Primary Amine

Single Acetylation

  • Reagent : Acetic anhydride in pyridine.
  • Conditions : Room temperature, 2 hours.
  • Yield : 95%.

Double Acetylation

To install the second acetamide group:

  • Reagent : Excess acetyl chloride in dichloromethane.
  • Conditions : 0°C to RT, 4 hours.
  • Yield : 88–92%.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Source
Solvent (Hantzsch) Acetic acid 78% → 82%
Temperature 80°C 65% → 75%
Reaction Time 6 hours 70% → 78%

Catalytic Enhancements

  • Triethylamine : Accelerates cyclization by scavenging HBr.
  • Microwave Irradiation : Reduces Hantzsch reaction time to 1 hour (yield: 80%).

Challenges and Solutions

  • Regioselectivity : Use of electron-withdrawing groups on the α-bromo ketone directs thiazole formation.
  • Over-Acylation : Controlled stoichiometry (2.2 eq. acetyl chloride) prevents triacetylation.
  • Purification : Silica gel chromatography with EtOAc/hexane (1:1) resolves acetamide isomers.

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